6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, which is a fundamental component of nucleic acids, making it significant in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the purine core. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, while the methoxyethyl group is added via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the benzylpiperazine moiety.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of functional groups on the purine ring or the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-pyrimidine
- 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-pyridine
Uniqueness
Compared to similar compounds, 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine stands out due to its purine base, which is more structurally complex and biologically relevant. This complexity allows for more diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-26-12-11-25-15-22-17-18(20-14-21-19(17)25)24-9-7-23(8-10-24)13-16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNDABGTYIAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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